Pegapamodutide - 1492924-65-8

Pegapamodutide

Catalog Number: EVT-10964290
CAS Number: 1492924-65-8
Molecular Formula: C16H27N3O7S
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pegapamodutide is under investigation in clinical trial NCT02188303 (A Study of LY2944876 in Healthy Japanese and Non-Japanese Participants).
Source and Classification

Pegapamodutide is derived from the natural peptide Oxyntomodulin, which is produced in the intestines. It belongs to the class of glucagon-like peptide 1 receptor agonists and glucagon receptor agonists, making it a dual-action agent. This classification places it among other notable peptides that are being explored for their therapeutic benefits in metabolic diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pegapamodutide involves several advanced techniques primarily focused on peptide synthesis. One notable approach is the use of soluble hydrophobic-support-assisted liquid-phase synthesis. This method allows for efficient coupling and deprotection reactions, which can be monitored through analytical techniques such as thin layer chromatography and high-performance liquid chromatography.

The synthesis typically begins with the assembly of peptide fragments, which are then coupled sequentially to form the complete peptide chain. The use of Alloc-chemistry has been highlighted as a significant innovation in this process, allowing for high yields and purity of the final product. Post-synthetic treatments often involve optimizing reaction conditions to enhance product recovery and minimize impurities .

Molecular Structure Analysis

Structure and Data

The molecular structure of Pegapamodutide can be represented by its amino acid sequence, which includes modifications that enhance its stability and activity. The compound's structure features a backbone typical of peptides, with specific side chains that contribute to its receptor binding properties.

The structure can be denoted by its systematic name and molecular formula, which provides insight into its chemical composition. The detailed stereochemistry of Pegapamodutide is crucial, as it influences its biological activity and interaction with receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Pegapamodutide undergoes various chemical reactions during its synthesis, primarily involving peptide bond formation between amino acids. The reactions are typically facilitated by coupling agents that activate carboxylic acids for nucleophilic attack by amines.

In addition to standard coupling reactions, deprotection steps are essential to remove protective groups used during synthesis. These reactions must be carefully controlled to ensure high yield and purity of the final product while avoiding racemization or degradation of sensitive amino acid residues .

Mechanism of Action

Process and Data

The mechanism of action for Pegapamodutide involves its dual agonistic effects on glucagon receptors and glucagon-like peptide 1 receptors. Upon administration, Pegapamodutide binds to these receptors, leading to enhanced insulin secretion from pancreatic beta cells while simultaneously suppressing glucagon release from alpha cells.

This dual action results in improved glycemic control by promoting glucose-dependent insulin secretion and reducing hepatic glucose output. Additionally, Pegapamodutide influences appetite regulation through central nervous system pathways, contributing to weight loss in obese individuals .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pegapamodutide exhibits specific physical properties typical of peptides, including solubility in aqueous solutions at physiological pH levels. Its stability is enhanced through modifications that protect it from enzymatic degradation.

Chemical properties include its reactivity profile, which is characterized by the presence of functional groups capable of participating in biochemical interactions. The molecular weight and structural characteristics are critical for understanding its pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses

Pegapamodutide is primarily explored for its therapeutic applications in managing obesity and type 2 diabetes mellitus. Clinical trials have investigated its efficacy in promoting weight loss while improving glycemic control among patients with metabolic disorders.

Furthermore, ongoing research continues to evaluate its potential benefits in other areas such as cardiovascular health and metabolic syndrome management. The compound's dual action on glucagon receptors presents opportunities for novel treatment strategies in endocrinology .

Introduction to Pegapamodutide

Definition and Classification as a Synthetic Peptide Therapeutic

Pegapamodutide is classified as a structurally modified synthetic peptide derived from the native hormone oxyntomodulin (OXM). OXM is a 37-amino acid peptide secreted by intestinal L-cells that exhibits inherent dual activity at GLP-1R and GCGR. Pegapamodutide incorporates strategic modifications to overcome the pharmacokinetic limitations of native OXM:

  • Pegylation: A polyethylene glycol (PEG) polymer conjugated at Lys12 enhances molecular stability and extends plasma half-life by reducing renal clearance and enzymatic degradation [4] [10].
  • Amino Acid Substitutions: Position-specific substitutions (undisclosed in public sources) optimize receptor binding affinity and resistance to dipeptidyl peptidase-4 (DPP-4) cleavage [4].
  • Molecular Weight: At approximately 4,200 Da, it exceeds the renal filtration threshold (500–700 Da), prolonging systemic exposure [1] [9].

Table 1: Structural Features of Pegapamodutide vs. Native OXM

PropertyNative OXMPegapamodutide
Amino Acid Length37 residues~37 residues (modified)
PEG ConjugationNoneLys12
Molecular Weight~4,200 Da>5,000 Da
DPP-4 ResistanceLowHigh
Half-life (Subcutaneous)MinutesDays [4] [10]

This engineered architecture positions pegapamodutide within the therapeutic peptide category, distinct from small molecules (>500 Da) and biologics (>10,000 Da). Its synthetic production utilizes solid-phase peptide synthesis (SPPS), enabling precise chemical modifications absent in recombinant peptides [1] [9].

Historical Development and Originator Organizations

Pegapamodutide emerged from a multi-organizational collaboration leveraging complementary expertise in peptide engineering and metabolic therapeutics:

  • Originator: Eli Lilly and Company initiated discovery (coded LY-2944876), focusing on GLP-1/glucagon co-agonism for glycemic and weight control [2] [4].
  • Key Developers:
  • OPKO Health: Acquired rights in 2014, advancing the molecule (renamed OPK-88003) through Phase 2 trials. Their proprietary pegylation technology enhanced pharmacokinetics [4] [10].
  • Transition Therapeutics: Co-developed TT-401 (identical molecule), contributing to clinical trial design [2].
  • Clinical Milestones:
  • Phase 1 (NCT02188303): Assessed safety, tolerability, and pharmacokinetics in healthy Japanese and non-Japanese subjects (2014) [4].
  • Phase 2 (NCT02119819, NCT03406377): Demonstrated significant HbA1c reduction (1.5–2.0%) and weight loss (5–8%) vs. placebo and exenatide in T2DM patients (2018) [4] [10].
  • Current Status: Development discontinued post-Phase 2 (as of October 2024), though intellectual property and formulation insights inform next-generation dual agonists [2] [4].

Table 2: Developmental Timeline of Pegapamodutide

YearPhaseTrial IdentifierKey Outcome
2014Phase 1NCT02188303Favorable PK in healthy subjects
2014–2018Phase 2NCT02119819Superior HbA1c reduction vs. exenatide
2018Phase 2NCT03406377Dose-dependent weight loss (up to 8%)
2024Discontinued-Program halted; assets repurposed [2] [4]

Rationale for Dual Agonist Therapeutic Strategy

Pegapamodutide’s design leverages the complementary physiological roles of GLP-1 and glucagon pathways to enhance metabolic efficacy beyond single-receptor agonists:

  • GLP-1R Agonism Effects:
  • Glucose-dependent insulin secretion
  • Appetite suppression via hypothalamic pro-opiomelanocortin (POMC) neuron activation
  • Gastric emptying delay [3] [5] [8].
  • GCGR Agonism Effects:
  • Enhanced energy expenditure through hepatic thermogenesis
  • Lipolysis and fatty acid oxidation
  • Reduced hepatic steatosis [6] [8] [10].
  • Synergistic Benefits:
  • Weight Loss: Dual agonism promotes negative energy balance more effectively than GLP-1 monotherapy (e.g., liraglutide). Pegapamodutide’s preclinical data showed up to 15% body weight reduction in diet-induced obese rodents, surpassing GLP-1-only analogs [3] [8].
  • Glycemic Control: GCGR activation counters hyperglycemia risk by stimulating glucagon-driven gluconeogenesis only during hypoglycemia, while GLP-1 activity dominates in hyperglycemic states [6] [8].
  • Metabolic Flexibility: Co-activation improves lipid oxidation during fasting and glucose utilization post-prandially, addressing core defects in T2DM and obesity [8] [10].

Recent research (2025) validates this strategy: Dual GLP-1/glucagon agonists like pegapamodutide increase hepatic mitochondrial oxidation by 40–60% versus single agonists, directly reducing liver fat content. Additionally, they amplify hypothalamic satiety signaling through NPY2 receptor cross-talk, further reducing food intake without augmenting nausea—a limitation of high-dose GLP-1 monotherapies [3] [6] [8].

Properties

CAS Number

1492924-65-8

Product Name

Pegapamodutide

IUPAC Name

(2R)-2-amino-3-[1-[3-[3-(2-methoxyethoxy)propylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

Molecular Formula

C16H27N3O7S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C16H27N3O7S/c1-25-7-8-26-6-2-4-18-13(20)3-5-19-14(21)9-12(15(19)22)27-10-11(17)16(23)24/h11-12H,2-10,17H2,1H3,(H,18,20)(H,23,24)/t11-,12?/m0/s1

InChI Key

DLVAZTPQKCTPLB-PXYINDEMSA-N

Canonical SMILES

COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SCC(C(=O)O)N

Isomeric SMILES

COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.